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An In-depth Review of the Antineoplastic Agent C1311 (Symadex)

Executive Summary
C1311, also known as Symadex, is a promising antineoplastic agent belonging to the

imidazoacridinone class of compounds. It has demonstrated significant preclinical and clinical

activity against a range of solid tumors. This technical guide provides a comprehensive

overview of C1311, focusing on its mechanism of action, preclinical and clinical data, and

detailed experimental protocols for its evaluation. The information is intended for researchers,

scientists, and drug development professionals engaged in the field of oncology.

Introduction
C1311 is a rationally designed small molecule that has emerged as a potent anti-cancer agent.

Its multifaceted mechanism of action, which includes DNA intercalation, topoisomerase II

inhibition, and targeting of the FLT3 receptor tyrosine kinase, makes it a compound of

significant interest for the treatment of various malignancies. This document synthesizes the

available technical data on C1311 to serve as a resource for its continued development and

clinical investigation.

Mechanism of Action
C1311 exerts its antineoplastic effects through a combination of mechanisms, primarily

targeting DNA integrity and critical cellular signaling pathways.
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DNA Intercalation and Topoisomerase II Inhibition: C1311 intercalates into DNA, disrupting

its normal function. Furthermore, it acts as a topoisomerase II inhibitor. By stabilizing the

topoisomerase II-DNA cleavage complex, C1311 prevents the re-ligation of the DNA strands,

leading to the accumulation of double-strand breaks and ultimately triggering cell death.

FLT3 Inhibition: C1311 has been identified as an inhibitor of the FMS-like tyrosine kinase 3

(FLT3). Constitutive activation of FLT3 is a common mutation in acute myeloid leukemia

(AML) and is associated with poor prognosis. By inhibiting FLT3, C1311 can disrupt

downstream signaling pathways crucial for the proliferation and survival of cancer cells.

Induction of Senescence and Apoptosis: The cellular response to C1311 is notably

dependent on the status of the tumor suppressor protein p53. In cells with wild-type p53,

C1311 treatment leads to the induction of cellular senescence, a state of irreversible growth

arrest. Conversely, in cells with mutated or absent p53, C1311 triggers apoptosis, or

programmed cell death.[1] This dual activity suggests that C1311 could be effective against a

broad range of tumors with different genetic backgrounds.

Data Presentation
Preclinical Data
Table 1: In Vitro Cytotoxicity of C1311 in Human Cancer Cell Lines[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://aacrjournals.org/cancerres/article/65/9_Supplement/1178/523783/Synergistic-antineoplastic-activity-of-Symadex-C
https://ascopubs.org/doi/10.1200/jco.2006.24.18_suppl.2069
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type IC50 (µM)

AGS Gastric 0.0094

NCI-N87 Gastric 0.0098

K-562 Leukemia 0.038

HL-60 Leukemia 0.045

A549 Lung 0.120

NCI-H460 Lung 0.150

HT-29 Colon 0.230

HCT-116 Colon 0.280

MCF-7 Breast 0.310

MDA-MB-231 Breast 0.350

OVCAR-3 Ovarian 0.420

SK-OV-3 Ovarian 0.480

U-251 Glioblastoma 0.560

SF-268 Glioblastoma 0.620

PC-3 Prostate 0.750

DU-145 Prostate 0.800

Table 2: Preclinical Pharmacokinetics of C1311 in Mice[3]
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Parameter Value

Dosing Route Intraperitoneal (i.p.)

Doses Tested 15, 50, 100, 150 mg/kg

Plasma Clearance 47,410 ml/min/kg

Tissue Distribution (Rank Order)
Spleen > Small Intestine > Fat > Kidney > Liver

>> Plasma

Tissue-to-Plasma Ratio (Liver, 15 mg/kg) 8

Tissue-to-Plasma Ratio (Spleen, 50 mg/kg) 600

Tumor AUC (MAC15A) 186 µg·h/mL

Tumor AUC (HT-29) 94.4 µg·h/mL

Linearity of Plasma Pharmacokinetics Linear up to 100 mg/kg

Clinical Trial Data
Table 3: Summary of Phase I Clinical Trial of C1311 in Advanced Solid Tumors (NCT00325002)

[2][4]
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Parameter Details

Study Design
Dose-escalation study to assess safety,

tolerability, MTD, and RD.

Patient Population
Patients with advanced solid tumors refractory

to standard therapies.

Dosing Regimen

Weekly intravenous infusion for 3 consecutive

weeks, followed by a 1-week rest period (28-day

cycle).

Dose Escalation 15, 30, 60, 120, 240, 480, and 640 mg/m²/week.

Maximum Tolerated Dose (MTD) 640 mg/m²/week (DLT: Grade 3 neutropenia).

Recommended Dose (RD) 480 mg/m²/week.

Dose-Limiting Toxicity (DLT) Grade 4 neutropenia lasting more than 7 days.

Common Adverse Events (Grade 1-2) Nausea, asthenia, vomiting, diarrhea.

Serious Adverse Events (Possibly Drug-

Related)
Post-infusion fever without infection.

Preliminary Efficacy

Stable disease was observed in 3 patients. One

patient had a stable course for over 8 cycles,

and two had stable courses for 4 cycles.

A separate Phase I trial evaluated a once-every-three-weeks dosing schedule.[3] In this study

involving 36 patients, the recommended dose was determined to be 850 mg/m².[3] Dose-

limiting toxicities were primarily hematologic and reversible.[3] In this trial, 1 patient (3%)

achieved a partial response and 17 patients (47%) had stable disease.[3]

A Phase II trial of C1311 in patients with advanced breast cancer refractory to taxanes and

anthracyclines has also been conducted. While detailed patient response data is not publicly

available in a structured format, the study showed an overall therapeutic effect in 40% of

patients, with 2 partial responses and 19 patients with stable disease.

Experimental Protocols
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Cell Cycle Analysis by Flow Cytometry with Propidium
Iodide Staining
This protocol describes a standard procedure for analyzing the cell cycle distribution of cells

treated with C1311 using propidium iodide (PI) staining and flow cytometry.

Materials:

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

RNase A (100 µg/mL)

Flow cytometry tubes

Procedure:

Cell Harvest:

For adherent cells, wash with PBS and detach using trypsin-EDTA.

For suspension cells, collect by centrifugation.

Wash the cells once with cold PBS.

Fixation:

Resuspend the cell pellet in 1 mL of ice-cold PBS.

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
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Wash the cell pellet twice with cold PBS.

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

Analyze the stained cells on a flow cytometer.

Use a 488 nm laser for excitation and collect the fluorescence emission at approximately

617 nm.

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S,

and G2/M phases of the cell cycle.

Apoptosis Detection by TUNEL Assay
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling

(TUNEL) assay for the detection of apoptosis in cells treated with C1311.

Materials:

TUNEL assay kit (commercially available)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde in PBS

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

Fluorescence microscope

Procedure:

Cell Preparation and Fixation:

Grow cells on coverslips or in chamber slides.
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Treat cells with C1311 as required.

Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room

temperature.

Wash the cells twice with PBS.

Permeabilization:

Incubate the fixed cells with permeabilization solution for 2-5 minutes on ice.

Wash the cells twice with PBS.

TUNEL Reaction:

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically

includes TdT enzyme and labeled dUTPs).

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60

minutes, protected from light.

Detection:

Wash the cells three times with PBS.

If using a fluorescent label, mount the coverslips with an anti-fade mounting medium.

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright

nuclear fluorescence.

Signaling Pathways and Experimental Workflows
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Overview of C1311's multifaceted mechanism of action.
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C1311-induced p53-dependent senescence pathway.
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C1311-induced p53-independent apoptosis pathway.
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Inhibition of FLT3 signaling by C1311.

Conclusion
C1311 is a potent antineoplastic agent with a well-characterized, multi-pronged mechanism of

action. Its ability to induce both senescence and apoptosis depending on p53 status, coupled

with its inhibitory effects on topoisomerase II and FLT3, underscores its potential as a versatile

cancer therapeutic. The preclinical data demonstrate significant activity across a broad range of
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cancer cell lines and favorable pharmacokinetic properties in animal models. Early-phase

clinical trials have established a manageable safety profile and shown preliminary signs of

efficacy in heavily pretreated patient populations. Further clinical investigation, particularly in

combination with other agents and in specific patient populations defined by biomarkers such

as p53 and FLT3 status, is warranted to fully elucidate the therapeutic potential of C1311. This

technical guide provides a solid foundation of data and protocols to support these future

research and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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